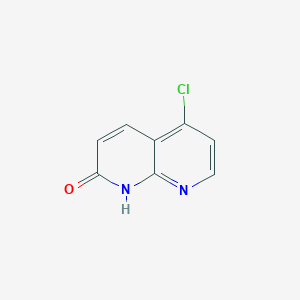

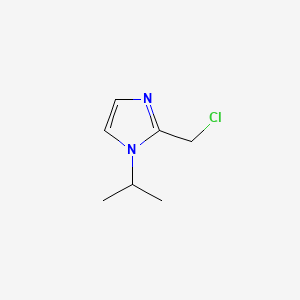

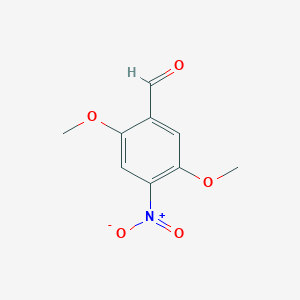

5-chloro-1,8-naphthyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1,8-naphthyridin-5-one derivatives has been explored through various methods. One approach involves the DBU catalyzed condensation reaction of 2-aminochromone-3-carboxaldehyde with 4-hydroxy-1-methylquinolin-2(1H)-one, leading to the formation of a novel derivative, 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) . Another synthesis route described the creation of a 1,8-naphthyridin-5-one derivative using an intramolecular 1,3-dipolar cycloaddition reaction starting from 2-chloronicotinic acid . Additionally, 2-chloro-3-formyl-1,8-naphthyridine has been synthesized via a Vilsmeier-Haack type reaction, which served as a precursor for further novel 1,8-naphthyridine derivatives .

Molecular Structure Analysis

The structure of the synthesized MBCND was deduced from elemental analyses and spectral data, including IR, 1H NMR, and mass spectra. Density Functional Theory (DFT) calculations were performed to investigate the equilibrium geometry of MBCND, and the total energy, energy of HOMO and LUMO, and Mulliken atomic charges were calculated . In another study, the structure of an unexpected compound formed during a synthesis reaction was confirmed by X-ray crystallography, providing insights into the molecular structure of 1,8-naphthyridin-5-one derivatives .

Chemical Reactions Analysis

The reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with nucleophiles was investigated, revealing the different reactivity of the two chlorine atoms. This allowed for the synthesis of mono- and di-amino-substituted derivatives of 5,6,7,8-tetrahydro-2,7-naphthyridines under varying experimental conditions. A new rearrangement was observed during the synthesis of some diamino derivatives, leading to the formation of 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the novel compound MBCND were analyzed through theoretical studies of the electronic structure, nonlinear optical properties (NLO), and natural bonding orbital (NBO) analysis. The electronic absorption spectra were measured in both polar and nonpolar solvents, and the observed bands were discussed with the help of TD-DFT calculations . Some of the newly synthesized 1,8-naphthyridine derivatives exhibited antibacterial activity, indicating potential applications in the medical field .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity and Efflux Pump Inhibition

Naphthyridines, particularly 1,8-naphthyridine sulfonamides including 5-chloro-1,8-naphthyridin-2(1H)-one derivatives, have been studied for their potential antibacterial activity. A notable application is their inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains. These compounds, through synergistic effects with standard antibiotics and ethidium bromide, suggest potential as agents to combat antibiotic resistance mechanisms in bacteria (Oliveira-Tintino et al., 2020).

Ligand Construction for Metal Complexes

5-Chloro-1,8-naphthyridin-2(1H)-one derivatives have also found applications in the construction of bridging ligands for metal complexes. The development of such ligands through methodologies like Stille coupling or Friedlander condensation enhances the study of metal-metal interactions and the electronic properties of metal complexes, which is significant in the field of inorganic chemistry and materials science (Singh & Thummel, 2009).

Organic Semiconductor Materials

The structural modification of 1,8-naphthyridine derivatives to create 4,8-substituted 1,5-naphthyridines has led to the development of novel multifunctional organic semiconductor materials. These materials exhibit promising opto-electrical properties and blue fluorescence, making them potential candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Wang et al., 2012).

Synthesis of Heterocyclic Compounds

5-Chloro-1,8-naphthyridin-2(1H)-one serves as a precursor in the synthesis of various heterocyclic compounds. Through intramolecular 1,3-dipolar cycloaddition reactions and other synthetic methodologies, researchers have developed a range of derivatives with potential pharmaceutical applications. The versatility in synthesis and functionalization of these compounds underscores their importance in medicinal chemistry and drug development (Read & Ray, 1995).

Eigenschaften

IUPAC Name |

5-chloro-1H-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h1-4H,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHDSAINCRHSHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=NC=CC(=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1,8-naphthyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)